iKIX1

Descripción general

Descripción

iKIX1 es un inhibidor de molécula pequeña que se dirige a la interacción entre el factor de transcripción de resistencia a fármacos pleiotrópicos (Pdr1) y la subunidad mediadora CgGal11A en el patógeno fúngico Candida glabrata . Este compuesto ha mostrado promesa en la resensibilización de Candida glabrata resistente a fármacos a los antifúngicos azólicos, convirtiéndolo en un posible agente terapéutico contra las infecciones fúngicas multirresistentes .

Aplicaciones Científicas De Investigación

iKIX1 tiene varias aplicaciones de investigación científica, particularmente en el estudio de la resistencia a múltiples fármacos y las infecciones fúngicas. Se ha utilizado para resensibilizar Candida glabrata resistente a fármacos a los antifúngicos azólicos in vitro y en modelos animales . Este compuesto también se ha utilizado en ensayos de cribado de alto rendimiento para identificar posibles inhibidores de las interacciones proteína-proteína implicadas en la resistencia a fármacos . Además, this compound se ha utilizado en ensayos de inmunoprecipitación de cromatina para estudiar el reclutamiento de subunidades mediadoras a promotores de genes diana .

Mecanismo De Acción

El mecanismo de acción de iKIX1 implica la inhibición de la interacción entre el dominio KIX de la subunidad mediadora CgGal11A y el dominio de activación de Pdr1 . Esta interacción es crucial para la activación transcripcional de los genes de resistencia a fármacos en Candida glabrata. Al interrumpir esta interacción, this compound evita la expresión de estos genes, lo que resensibiliza las células fúngicas a los antifúngicos azólicos . El compuesto se une a la ranura hidrófoba del dominio KIX, evitando el acoplamiento de Pdr1 y la posterior activación del gen .

Análisis Bioquímico

Biochemical Properties

iKIX1 interacts with the Cg Gal11A KIX domain and the Cg Pdr1 activation domain . The IC50 and Ki values for this interaction are 190.2 μM and 18 μM, respectively . This interaction is crucial for the function of this compound as it inhibits Pdr1-dependent gene activation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In HepG2 cells, this compound inhibits cell growth in a concentration-dependent manner in the presence of 5 µM Ketoconazole . It also reduces ketoconazole-induced CgPdr1 up-regulation in a durable and concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1 . This inhibition leads to the suppression of Pdr1-dependent gene activation, which in turn resensitizes drug-resistant C. glabrata to azole antifungals .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. It has been shown that this compound combines with azole to strongly blunt the expression of many azole-activated and Pdr1-dependent genes in both S. cerevisiae and C. glabrata .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit Pdr1-dependent gene activation and re-sensitize drug-resistant C. glabrata to effective azole antifungal concentrations . The specific effects of different dosages of this compound in animal models are not mentioned in the available literature.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. It is known that this compound plays a role in the multidrug resistance pathway by interacting with the Cg Gal11A KIX domain and the Cg Pdr1 activation domain .

Métodos De Preparación

La síntesis de iKIX1 involucra varios pasos, incluyendo la preparación de compuestos intermedios y la reacción de acoplamiento final. La ruta sintética detallada y las condiciones de reacción son típicamente información propietaria en poder de los fabricantes . se sabe que this compound está disponible en varias cantidades y purezas para fines de investigación .

Análisis De Reacciones Químicas

iKIX1 principalmente experimenta interacciones con moléculas biológicas en lugar de reacciones químicas tradicionales como la oxidación o la reducción. Inhibe la interacción entre el dominio KIX de la subunidad mediadora CgGal11A y el dominio de activación de Pdr1 . El compuesto tiene una concentración inhibitoria (IC50) de 190,2 micromolar para esta interacción . Los estudios in vitro han demostrado que this compound puede inhibir la regulación al alza de la actividad de luciferasa inducida por ketoconazol de una manera dependiente de la dosis .

Comparación Con Compuestos Similares

iKIX1 es único en su capacidad de dirigirse a la interacción entre el dominio KIX de la subunidad mediadora CgGal11A y el dominio de activación de Pdr1 . Los compuestos similares que se dirigen a las interacciones proteína-proteína implicadas en la resistencia a fármacos incluyen azido-PEG5-carbonato de succinimidilo y L-homopropargilglicina . this compound destaca por su inhibición específica de la interacción Pdr1-CgGal11A y su eficacia en la resensibilización de Candida glabrata resistente a fármacos a los antifúngicos azólicos .

Propiedades

IUPAC Name |

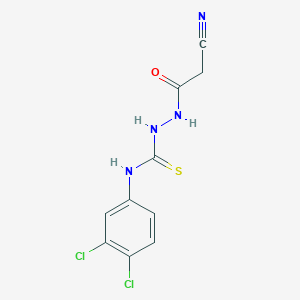

1-[(2-cyanoacetyl)amino]-3-(3,4-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(5-8(7)12)14-10(18)16-15-9(17)3-4-13/h1-2,5H,3H2,(H,15,17)(H2,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQJVBSDCOCZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)NNC(=O)CC#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.